

Application Notes and Protocols: PU-H71 Hydrate in DMSO for Cell Culture

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Compound of Interest

Compound Name: PU-H71 hydrate

Cat. No.: B610339

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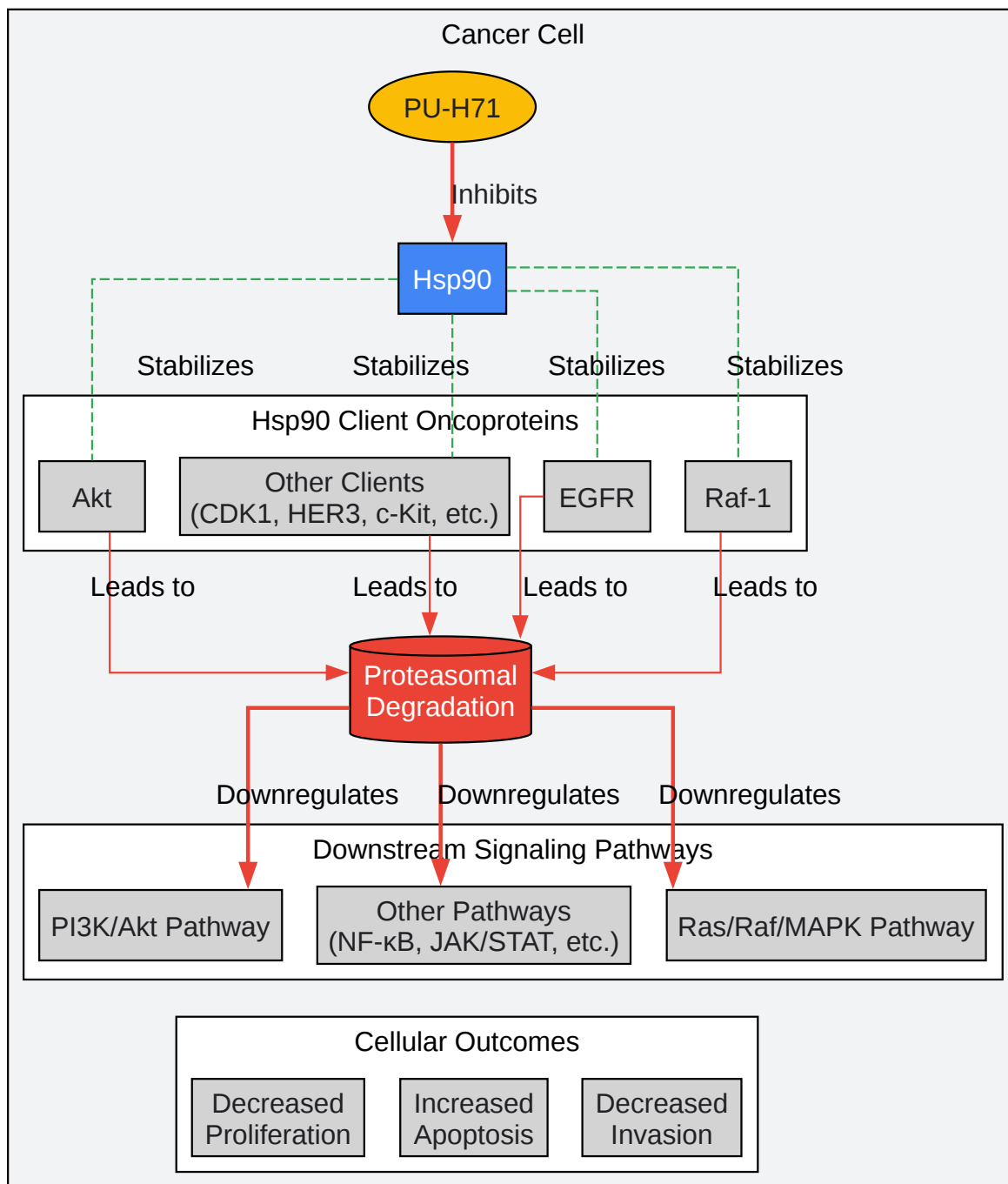
Audience: Researchers, scientists, and drug development professionals.

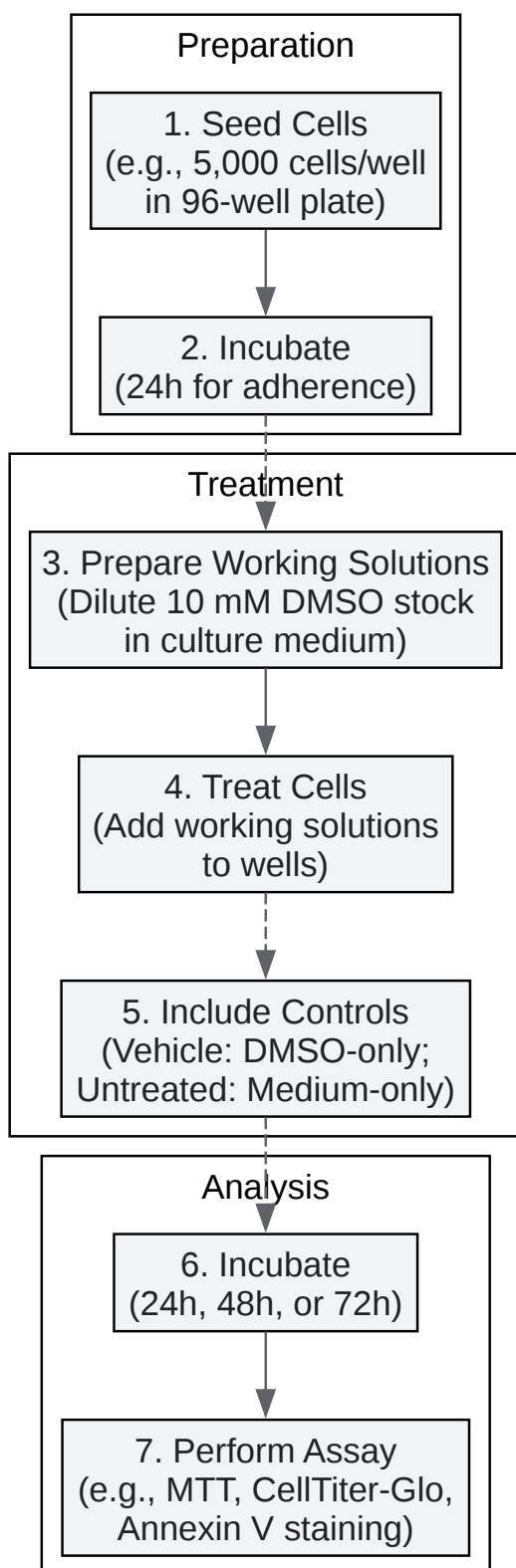
Introduction

PU-H71 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling.^{[1][2]} By inhibiting Hsp90, PU-H71 leads to the proteasomal degradation of these client proteins, resulting in the disruption of key pathways that drive cancer cell proliferation, survival, and metastasis.^{[1][3]} These application notes provide detailed protocols for the solubilization and use of **PU-H71 hydrate** in dimethyl sulfoxide (DMSO) for in vitro cell culture experiments.

PU-H71 Mechanism of Action

PU-H71 binds with high affinity to the ATP-binding site in the N-terminus of Hsp90, preventing its chaperone function. This leads to the destabilization and subsequent degradation of a wide array of oncoproteins. The inhibition of the Hsp90 epichaperome by PU-H71 disrupts multiple critical signaling pathways simultaneously, including the PI3K/Akt/mTOR, Ras/Raf/MAPK, and NF-κB pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells.^{[1][3][4][5]}





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References

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- 5. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]
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